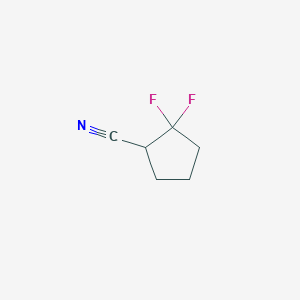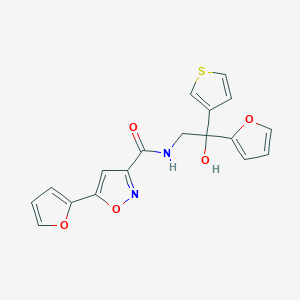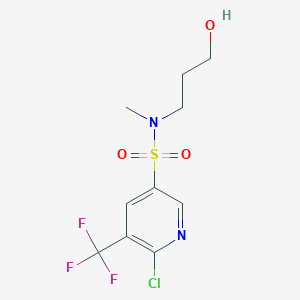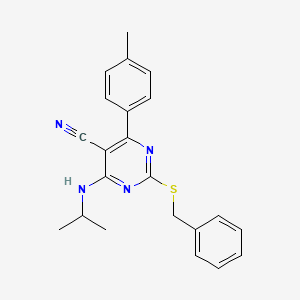
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer research. This compound has been shown to inhibit the activity of a protein called SMYD2, which plays a critical role in the development and progression of various types of cancer.
Mécanisme D'action
Target of Action
Furan derivatives have been known to act on various targets or receptors in the body like they act as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers etc .
Mode of Action
Furan derivatives generally interact with their targets to show their potentiality to treat the disease or disorder .
Biochemical Pathways
Furan derivatives are known to influence a variety of biochemical pathways due to their broad scope in remedying various dispositions in clinical medicines .
Pharmacokinetics
The presence of the ether oxygen in furan derivatives adds polarity as well as the potential for hydrogen bonding, which improves pharmacokinetic characteristics of lead molecules and thus used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives are known for their high therapeutic properties, encouraging medicinal chemists to synthesize a large number of novel chemotherapeutic agents .
Action Environment
The synthesis of furan derivatives and their reactions offer enormous scope in the field of medicinal chemistry .
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments. The compound has high purity and high yield, which makes it ideal for use in biochemical and cell-based assays. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been extensively studied, and its mechanism of action is well understood. However, N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has some limitations for lab experiments. The compound is relatively expensive, which can limit its use in large-scale experiments. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is also not very soluble in water, which can make it difficult to use in some assays.
Orientations Futures
There are several future directions for research on N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. One direction is to investigate the potential of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide as a therapeutic agent for cancer. The compound has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another direction is to investigate the potential of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide as a tool for studying histone methylation and gene expression. The compound can be used to study the role of SMYD2 in various biological processes and to identify new targets for cancer therapy. Finally, future studies can focus on optimizing the synthesis method of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide to reduce the cost and increase the yield of the final product.
Méthodes De Synthèse
The synthesis of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis are 2-methoxy-4,5-dimethylbenzenesulfonyl chloride and 3-(furan-3-yl)propane-1,2-diol. The reaction between these two compounds results in the formation of N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the activity of SMYD2, which is a histone methyltransferase that plays a critical role in the development and progression of various types of cancer. Inhibition of SMYD2 activity by N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has been shown to induce cell death in cancer cells and suppress tumor growth in animal models. N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Propriétés
IUPAC Name |
N-[3-(furan-3-yl)-3-hydroxypropyl]-2-methoxy-4,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5S/c1-11-8-15(21-3)16(9-12(11)2)23(19,20)17-6-4-14(18)13-5-7-22-10-13/h5,7-10,14,17-18H,4,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDZGGRYDOQXDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2=COC=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(furan-3-yl)-3-hydroxypropyl)-2-methoxy-4,5-dimethylbenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-phenylbutanamide](/img/structure/B2853330.png)
![N-cyclohexyl-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B2853331.png)
![5-chloro-2-(methylsulfanyl)-N-{[3-(phenylcarbamoyl)phenyl]methyl}pyrimidine-4-carboxamide](/img/structure/B2853332.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2853335.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-fluoro-N-methylnicotinamide](/img/structure/B2853336.png)

![2-Amino-6-(3-methylbenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2853338.png)





![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2853348.png)